molecular formula C7H5F2NO2 B6252598 2-(2,3-difluoropyridin-4-yl)acetic acid CAS No. 1227587-82-7

2-(2,3-difluoropyridin-4-yl)acetic acid

Cat. No.: B6252598
CAS No.: 1227587-82-7
M. Wt: 173.12 g/mol
InChI Key: IYYGPOVFCHKKCE-UHFFFAOYSA-N
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Description

2-(2,3-Difluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . The compound features a pyridine ring substituted with fluorine atoms at the 2- and 3-positions and an acetic acid moiety at the 4-position (Figure 1).

The fluorine substituents confer distinct electronic and steric properties. Fluorine’s strong electron-withdrawing effect increases the acidity of the acetic acid group compared to non-fluorinated analogs. Its synthesis likely involves multi-component reactions or halogenation strategies similar to those reported for structurally related compounds, such as the use of Meldrum’s acid in condensation reactions .

Properties

CAS No.

1227587-82-7

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2-(2,3-difluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-6-4(3-5(11)12)1-2-10-7(6)9/h1-2H,3H2,(H,11,12)

InChI Key

IYYGPOVFCHKKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-difluoropyridin-4-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides) in position 2 are used as starting materials. Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including this compound, often involve the use of fluorinating agents and catalysts to achieve high yields and purity. The Baltz-Schiemann reaction is one such method, where diazonium salts are converted to fluoropyridines using fluoroboric acid .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-difluoropyridin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(2,3-difluoropyridin-4-yl)acetic acid has been studied for its potential use as a precursor for the synthesis of novel molecules with therapeutic properties. Its applications span across various fields:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-difluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs with Pyridine Moieties

2-(2,6-Difluoropyridin-4-yl)acetic Acid
  • Structure : Fluorines at pyridine 2- and 6-positions; acetic acid at 4-position.
  • Molecular Formula: C₇H₅F₂NO₂ (same as target compound).
  • Key Difference : The 2,6-difluoro substitution creates a para-disposed electronic environment, reducing steric hindrance compared to the 2,3-difluoro isomer. This positional variation may influence binding affinity in drug design .
2-Fluoro-2-(3-fluoropyridin-4-yl)acetic Acid
  • Structure : Fluorine on both the pyridine (3-position) and the acetic acid chain.
  • Molecular Formula: C₈H₈F₂NO₂.
2-(Pyridin-3-yl)acetic Acid
  • Structure: Non-fluorinated pyridine ring with acetic acid at the 3-position.
  • Molecular Formula: C₇H₇NO₂.
  • Key Difference : The absence of fluorine results in lower acidity (pKa ~4.5–5.0) and reduced metabolic stability, as evidenced by its higher reactivity in esterification reactions .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
2-(2,3-Difluoropyridin-4-yl)acetic acid C₇H₅F₂NO₂ 173.12 2,3-F₂, 4-acetic acid Pharmaceutical intermediate
2-(2,6-Difluoropyridin-4-yl)acetic acid C₇H₅F₂NO₂ 173.12 2,6-F₂, 4-acetic acid Agrochemical research
2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid C₈H₈F₂NO₂ 196.16 3-F (pyridine), 2-F (acetic acid) Drug discovery
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 3-acetic acid Biochemical assays

Substituent Effects on Physicochemical Properties

  • Acidity : Fluorination lowers the pKa of the acetic acid group. For example, this compound is expected to have a pKa of ~2.8–3.3, compared to ~4.5–5.0 for 2-(pyridin-3-yl)acetic acid .
  • Solubility: The 2,3-difluoro derivative’s solubility in polar solvents (e.g., DMSO) is higher than that of non-fluorinated analogs due to increased polarity, but lower than 2,6-difluoro isomers due to steric effects .
  • Thermal Stability : Fluorinated pyridines generally exhibit higher thermal stability, as seen in their use in high-temperature synthetic routes .

Biological Activity

2-(2,3-difluoropyridin-4-yl)acetic acid, identified by its CAS number 1227587-82-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C7H5F2NO2
Molecular Weight: 175.12 g/mol
Structure: The compound features a pyridine ring substituted with two fluorine atoms and an acetic acid moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that it may affect cellular signaling pathways involved in inflammation and cancer cell proliferation.

Anticancer Properties

Studies have explored the anticancer potential of pyridine derivatives. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell growth and survival.

Case Studies

  • Antibacterial Efficacy
    A study investigating the antibacterial activity of acetic acid derivatives demonstrated that certain concentrations could effectively inhibit the growth of pathogens associated with burn wounds. The minimum inhibitory concentration (MIC) was found to be between 0.16% and 0.31% for various isolates .
  • Anticancer Activity
    In a comparative analysis of pyridine derivatives, a compound structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of the AKT signaling pathway, leading to increased apoptosis in treated cells .

Data Summary

Property Value
CAS Number1227587-82-7
Molecular FormulaC7H5F2NO2
Molecular Weight175.12 g/mol
Antimicrobial MIC0.16% - 0.31%
Anticancer Cell LineBreast Cancer (MCF-7)

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